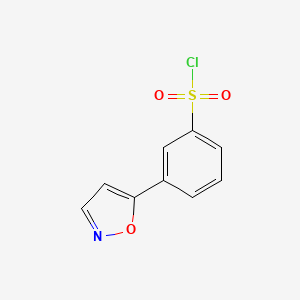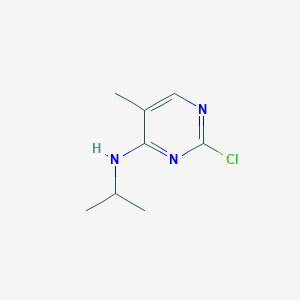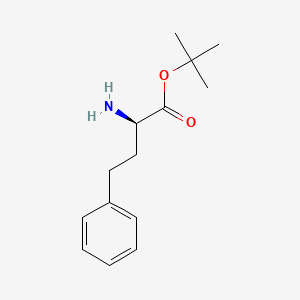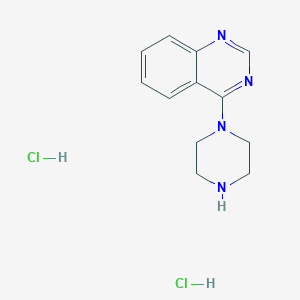
N-(4-chlorothiazol-2-yl)acetamide
Vue d'ensemble
Description
“N-(4-chlorothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H5ClN2OS . It is also known by other names such as “2-naphthalen-4-ylethanamine” and "Acetamide, N-(4-chloro-2-thiazolyl)" .
Synthesis Analysis
The synthesis of N-(4-chlorothiazol-2-yl)acetamide or similar compounds often involves the reaction of 2-aminothiazole with chloroacetyl chloride . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular weight of N-(4-chlorothiazol-2-yl)acetamide is 176.62 g/mol . The compound’s structure includes a thiazole ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorothiazol-2-yl)acetamide include a molecular weight of 176.62 g/mol . Other properties such as density, melting point, and boiling point are not specified in the search results .Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-chlorothiazol-2-yl)acetamide: derivatives have shown promising results as antimicrobial agents. They are particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compounds exhibit their activity by potentially blocking the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Antiproliferative Agents
These compounds have also been studied for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). The derivatives of N-(4-chlorothiazol-2-yl)acetamide have demonstrated the ability to inhibit the growth of cancer cells, making them potential candidates for cancer therapy .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. N-(4-chlorothiazol-2-yl)acetamide derivatives have been subjected to molecular docking to predict their binding affinities. These studies help in identifying the potential of these compounds as lead compounds for drug design .
Pharmacological Research
The thiazole nucleus, a part of N-(4-chlorothiazol-2-yl)acetamide , is known for its medicinal properties. It has been incorporated into various pharmacological studies to explore its efficacy in treating conditions such as inflammation, bacterial infections, fungal infections, tuberculosis, and tumors .
Drug Resistance Combat
With the rise of drug-resistant pathogens and cancer cells, N-(4-chlorothiazol-2-yl)acetamide derivatives are being researched as a means to combat this resistance. By offering a novel mode of action, these compounds can be pivotal in developing new therapeutic strategies .
Medicinal Chemistry
In the field of medicinal chemistry, N-(4-chlorothiazol-2-yl)acetamide and its derivatives are being explored for their potential to be synthesized into new pharmaceutical compounds. Their diverse biological activities make them suitable candidates for the development of tailored drugs with improved safety and efficacy .
Computational Chemistry Applications
Computational chemistry plays a vital role in drug discovery and development. N-(4-chlorothiazol-2-yl)acetamide derivatives are being used in computational studies to predict their biological effects and interactions at the molecular level. This helps in the rational design of new drugs with desired pharmacological profiles .
Propriétés
IUPAC Name |
N-(4-chloro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCWGSJNRDNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726265 | |
| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorothiazol-2-yl)acetamide | |
CAS RN |
89283-43-2 | |
| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)



![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)




